molecular formula C20H23N3O5 B409400 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine

1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine

Cat. No.: B409400
M. Wt: 385.4g/mol
InChI Key: HDHPISQVAHJJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 4-nitrophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,5-dimethoxybenzyl group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the 4-nitrophenylmethanone group: This step involves the reaction of the substituted piperazine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It may also serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The nitro group may also play a role in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a similar methoxy group but lacking the piperazine and nitrophenyl groups.

    Phenethylamine: A basic structure that can be modified to include various functional groups.

    4-Nitrophenethylamine: Contains the nitro group but lacks the piperazine ring and methoxy groups.

Uniqueness

1-(2,5-Dimethoxybenzyl)-4-{4-nitrobenzoyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperazine ring and the nitrophenyl group allows for diverse interactions and reactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4g/mol

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C20H23N3O5/c1-27-18-7-8-19(28-2)16(13-18)14-21-9-11-22(12-10-21)20(24)15-3-5-17(6-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3

InChI Key

HDHPISQVAHJJFB-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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